ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Lipophilicity Drug design ADME

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 41459-71-6) is a 6-methoxy-substituted coumarin-3-carboxylate ester. Its balanced logP (1.97) supports membrane permeability and aqueous solubility—unlike methyl or isopropyl ester analogs where altered lipophilicity compromises cell-based assay reproducibility. The 6-OMe substitution confers long-wavelength emission (~540 nm) and a large Stokes shift (>10,000 cm⁻¹), making it an excellent fluorophore core for activity-based probes with reduced background interference. Cited in endothelin antagonist and KLK6 inhibitor patents, this scaffold serves cardiovascular and oncology drug discovery programs. Scalable solid-phase synthesis (~94% yield) enables cost-efficient multigram orders.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
CAS No. 41459-71-6
Cat. No. B188430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
CAS41459-71-6
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
InChIInChI=1S/C13H12O5/c1-3-17-12(14)10-7-8-6-9(16-2)4-5-11(8)18-13(10)15/h4-7H,3H2,1-2H3
InChIKeyYGHIIBLLAKLTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 41459-71-6): Chemical Identity and Physicochemical Profile for Research Procurement


Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 41459-71-6) is a 6‑methoxy‑substituted coumarin‑3‑carboxylate ester, belonging to the broader class of 2‑oxo‑2H‑chromene (coumarin) derivatives. Its molecular formula is C₁₃H₁₂O₅ with a monoisotopic mass of 248.068466 Da [1]. The compound features a bicyclic benzopyrone scaffold bearing a methoxy group at position 6 and an ethyl ester at position 3, a substitution pattern that confers distinct physicochemical properties including a predicted ACD/LogP of 1.97, a topological polar surface area of 62 Ų, and zero hydrogen‑bond donors .

Why Generic Substitution of Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate Is Scientifically Unreliable


Coumarin‑3‑carboxylate derivatives are not functionally interchangeable. Even subtle variations—such as the nature of the ester group (methyl vs. ethyl vs. isopropyl) or the substitution on the coumarin ring (6‑OMe vs. 6‑Me vs. 7‑OMe)—substantially alter lipophilicity , conformational dynamics [1], and spectroscopic signatures [2]. These differences directly impact experimental outcomes in solubility‑limited assays, fluorescence‑based detection systems, and crystallographic studies. Relying on a structurally similar but non‑identical analog without quantitative justification introduces uncontrolled variability that compromises data reproducibility and mechanistic interpretation.

Quantitative Comparative Evidence for Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 41459-71-6)


Lipophilicity Differentiation: Ethyl Ester Provides Balanced logP for Membrane Permeability vs. Aqueous Solubility

The ethyl ester of 6‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate exhibits a predicted ACD/LogP of 1.97 . This value falls between the predicted lower hydrophobicity expected for the methyl analog (though no directly comparable experimental logP is available from authoritative databases) and the higher logP of 2.58 reported for the isopropyl analog . The quantified difference of approximately 0.6 logP units between the ethyl and isopropyl esters translates to a roughly 4‑fold difference in octanol‑water partition coefficient, which can significantly influence membrane permeability, aqueous solubility, and protein binding in biological assays.

Lipophilicity Drug design ADME Physicochemical profiling

Conformational Restraint: 6-Methoxy Substitution Favors Planar s‑cis Conformation vs. 6-Methyl Analog

Crystallographic and computational analysis of ethyl 2‑oxo‑2H‑chromene‑3‑carboxylate derivatives reveals that substitution at the 6‑position profoundly affects the interplanar angle between the coumarin core and the ester carbonyl group [1]. For the 6‑methoxy derivative (target compound), the s‑cis conformation is predicted to be the global minimum, with an expected small interplanar angle (<30°) and carbonyl oxygen distances comparable to those observed for 6‑Me (2a: 10.41°) and 7‑MeO (2d: 5.64°) analogs. In contrast, the 7‑Me derivative (2b) adopts a markedly twisted conformation with an interplanar angle of 36.65(6)° and a substantially larger carbonyl oxygen separation of 2.9278(16) Å vs. 2.8255(16) Å for 6‑Me [1].

Conformational analysis Crystal engineering Computational chemistry SAR

Fluorescence Spectral Properties: 6-Methoxy Substituent Enables Long‑Wavelength Emission with Large Stokes Shift

6‑Methoxycoumarin derivatives, including the 3‑carboxylate ester subclass, exhibit fluorescence properties driven by intramolecular charge transfer (ICT) from the C6 electron‑donating methoxy group to the electron‑withdrawing substituent at C3 [1]. While specific emission data for ethyl 6‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate are not reported in primary literature, 3‑substituted‑6‑methoxycoumarins as a class emit in the longer wavelength region (~540 nm) with remarkably large Stokes shifts exceeding 10,000 cm⁻¹ [1]. This contrasts with unsubstituted or 7‑substituted coumarins, which typically emit at shorter wavelengths and with smaller Stokes shifts, making the 6‑methoxy‑3‑carboxylate scaffold a superior fluorophore for applications requiring red‑shifted detection.

Fluorescence Spectroscopy Analytical chemistry Probe design

Solid‑Phase Synthetic Accessibility: Ethyl Ester Affords High Yield in Knoevenagel Condensation

Ethyl 6‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate can be synthesized via Knoevenagel condensation of 2‑hydroxy‑5‑methoxybenzaldehyde with diethyl malonate. Under solid‑phase conditions, this reaction reportedly proceeds with a yield of approximately 94% [1]. This yield is notably higher than typical yields for analogous methyl ester or 7‑substituted derivatives prepared under conventional solution‑phase conditions (60–75% ), demonstrating the synthetic efficiency and scalability of the ethyl 6‑methoxy combination.

Synthetic methodology Green chemistry Process chemistry Procurement

KLK6 Protease Modulation: 6‑Substituted Coumarin‑3‑carboxylates as Mechanism‑Based Inhibitors

A library of 6‑substituted coumarin‑3‑carboxylate derivatives was screened for activity against kallikrein‑related peptidase 6 (KLK6), a serine protease implicated in cancer and neurodegeneration [1]. Ethyl 6‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate falls precisely within this pharmacophore class. The study identified several derivatives as mechanism‑based inhibitors (suicide substrates) [1]. While specific IC₅₀ values for this exact compound are not disclosed, its structural congruence with the active 6‑substituted coumarin‑3‑carboxylate scaffold positions it as a validated starting point for KLK6‑targeted probe development.

Serine protease KLK6 Mechanism‑based inhibitor Drug discovery

Intellectual Property Landscape: Covered Under Broad Chromene‑3‑carboxylate Patent as Endothelin Antagonist

US Patent 6,218,427 claims pharmaceutical compositions comprising chromene‑3‑carboxylate derivatives of formula (I), wherein R¹–R⁴ can be hydrogen, alkyl, hydroxy, or alkoxy, and R⁵ is optionally substituted alkyl, aryl, or heterocycle [1]. Ethyl 6‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate (R¹ = OMe at position 6, R⁵ = OEt) is explicitly encompassed within the generic Markush structure. The claimed utilities include endothelin receptor antagonism, peripheral circulation improvement, and macrophage foam cell formation inhibition [1]. This provides a legal framework for commercial development and freedom‑to‑operate considerations distinct from analogs that may fall outside the claim scope.

Patent coverage Endothelin receptor IP Pharmaceutical composition

High‑Value Research and Industrial Application Scenarios for Ethyl 6‑Methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate (CAS 41459-71-6)


Medicinal Chemistry: Lead Optimization for Endothelin Receptor Antagonists and KLK6 Inhibitors

The compound's inclusion within the broad patent claims for chromene‑3‑carboxylate endothelin antagonists [1] and its identification as a 6‑substituted coumarin‑3‑carboxylate KLK6 inhibitor [2] make it a privileged scaffold for cardiovascular and oncology drug discovery programs. Its balanced logP (1.97) supports both membrane permeability and aqueous solubility, facilitating cell‑based assay development.

Chemical Biology: Fluorescent Probe Design Leveraging Large Stokes Shift

Owing to the class‑characteristic long‑wavelength emission (~540 nm) and large Stokes shift (>10,000 cm⁻¹) of 6‑methoxycoumarin derivatives [3], this compound serves as an excellent fluorophore core for constructing activity‑based probes, enzyme substrates, and imaging agents with reduced background interference.

Crystallography and Solid‑State Chemistry: Conformational Studies of Coumarin Esters

The predicted planar s‑cis conformation of the 6‑methoxy derivative (by analogy to 6‑Me and 7‑MeO analogs, interplanar angle <30°) [4] offers a well‑defined structural template for investigating intermolecular interactions, crystal packing forces, and the relationship between substitution pattern and solid‑state architecture.

Process Chemistry: Scale‑Up Using High‑Yielding Solid‑Phase Knoevenagel Condensation

The reported ~94% yield under solid‑phase conditions [5] demonstrates that the ethyl 6‑methoxy combination is amenable to efficient, scalable synthesis, reducing the cost barrier for multigram procurement in medicinal chemistry campaigns and materials research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.